molecular formula C5H6N6O B6189308 5-amino-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 425427-94-7

5-amino-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Cat. No.: B6189308
CAS No.: 425427-94-7
M. Wt: 166.1
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Description

5-amino-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of functionalized triazolopyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.

Properties

CAS No.

425427-94-7

Molecular Formula

C5H6N6O

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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